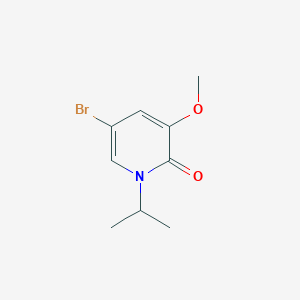
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one is a chemical compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one typically involves the following steps:
Bromination: Introduction of the bromine atom to the pyridinone ring.
Isopropylation: Addition of the isopropyl group.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Isopropylation: Using isopropyl halides in the presence of a base.
Methoxylation: Using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a pyridinone oxide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methoxypyridin-2(1H)-one: Lacks the isopropyl group.
1-Isopropyl-3-methoxypyridin-2(1H)-one: Lacks the bromine atom.
5-Bromo-1-isopropylpyridin-2(1H)-one: Lacks the methoxy group.
Uniqueness
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one is unique due to the presence of all three functional groups (bromine, isopropyl, and methoxy) on the pyridinone ring. This combination of substituents may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-3-methoxy-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)11-5-7(10)4-8(13-3)9(11)12/h4-6H,1-3H3 |
InChI Key |
UIIGSPHWHRQRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=C(C1=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



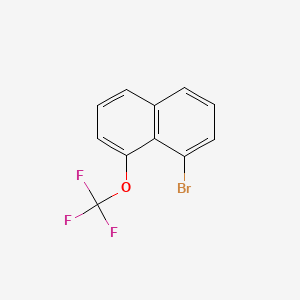

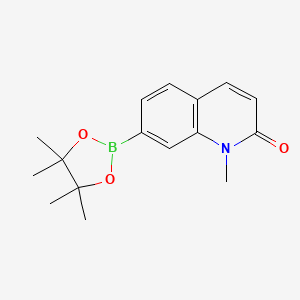
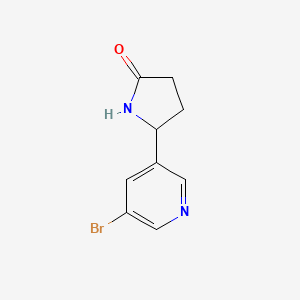
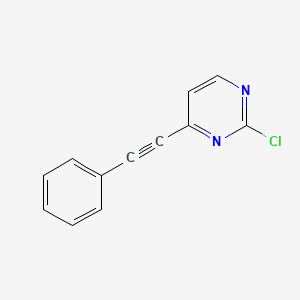
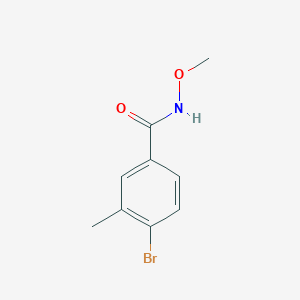
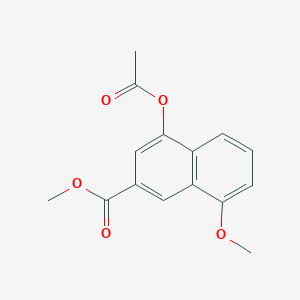

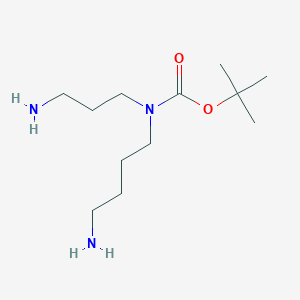

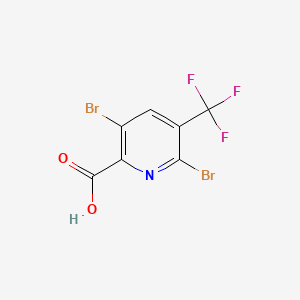
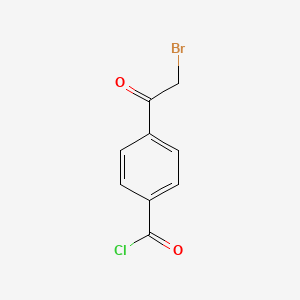
![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)
